Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .
Synthesis Analysis
1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity .Molecular Structure Analysis
Thiadiazoles occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .Scientific Research Applications
- Role of Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate :
- In Vitro and In Vivo Efficacy :
Anticancer Properties
Synthetic Applications
Mechanism of Action
Future Directions
The future directions in the field of thiadiazole research could involve the synthesis of new derivatives with potential biological activities. The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds, making them an area of great interest for researchers .
properties
IUPAC Name |
methyl 6-(4-methylthiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-8-10(20-15-14-8)11(17)16-5-3-13(4-6-16)7-9(13)12(18)19-2/h9H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVQDZRNIBOGQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3(CC2)CC3C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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